(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound with a complex structure that includes a fluoroaniline moiety, a nitrile group, and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 2-fluoroaniline with a suitable aldehyde or ketone. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the imine intermediate, which then undergoes further reactions to yield the final product. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide, depending on the specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.
Substitution: The fluoroaniline moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The fluoroaniline moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile and ketone groups can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluoroaniline structure.
4-Iodobenzoic acid: Another aromatic compound with a halogen substituent, used in various chemical applications.
Uniqueness
(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluoroaniline moiety, nitrile group, and ketone makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-14(2,3)13(18)10(8-16)9-17-12-7-5-4-6-11(12)15/h4-7,9,17H,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXXACLBZHOMRE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC=C1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=CC=CC=C1F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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